molecular formula C24H21Cl2N3O3S B2583765 Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 476210-12-5

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2583765
CAS No.: 476210-12-5
M. Wt: 502.41
InChI Key: NYRUHUPBIVJKGD-UHFFFAOYSA-N
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Description

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C24H21Cl2N3O3S and its molecular weight is 502.41. The purity is usually 95%.
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Biological Activity

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a compound belonging to the 1,4-dihydropyridine (1,4-DHP) class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C29H32ClN3O7
  • Molecular Weight : 570.03 g/mol
  • CAS Number : 721958-72-1

1. Anticancer Activity

Research indicates that 1,4-DHP derivatives exhibit significant anticancer properties. For instance, studies have shown that certain DHP compounds demonstrate antiproliferative effects against various cancer cell lines. The compound in focus has been tested for its cytotoxic potential with promising results:

Cell LineIC50 (µM)
Colorectal adenocarcinoma0.63 - 5.68
Breast cancerNot specified

These findings suggest that modifications in the molecular structure significantly influence the anticancer activity of DHP derivatives .

2. Antimicrobial Activity

The antimicrobial efficacy of DHP compounds has been well-documented. This compound has shown effective activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli4 µg/mL
S. aureus4 µg/mL
B. subtilis4 µg/mL

This antimicrobial potential positions the compound as a candidate for further development in treating infections caused by resistant strains .

3. Cardiovascular Effects

DHP derivatives are known for their calcium channel blocking activities, which are crucial in managing cardiovascular diseases such as hypertension and angina pectoris. The compound is hypothesized to exhibit similar effects based on its structural characteristics, which may lead to vasodilation and reduced blood pressure .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Substituents : The presence of chlorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Dihydropyridine Core : This core structure is essential for calcium channel blocking activity.
  • Sulfanyl Group : Imparts additional reactivity and may influence the compound's interaction with biological macromolecules.

Case Studies

Several studies have explored the biological activities of similar DHP compounds:

  • Cytotoxicity Studies : A series of DHPs were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing a strong correlation between structural modifications and increased potency against specific cancer types .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of various DHP derivatives against multi-drug resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[[4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O3S/c1-3-32-20(30)13-33-24-18(12-27)22(17-6-4-5-7-19(17)26)21(14(2)28-24)23(31)29-16-10-8-15(25)9-11-16/h4-11,22,28H,3,13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUHUPBIVJKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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